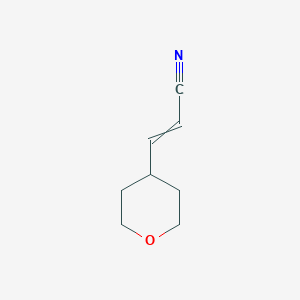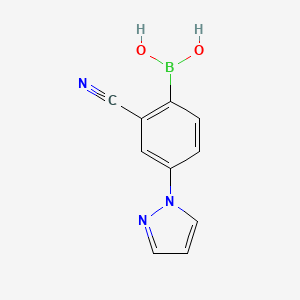
(2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyano group, a pyrazolyl group, and a boronic acid moiety attached to a phenyl ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes for bioanalytical applications.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . The cyano and pyrazolyl groups can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the cyano and pyrazolyl groups, making it less versatile in certain reactions.
4-(1H-Pyrazol-1-yl)phenylboronic acid: Similar structure but without the cyano group, affecting its reactivity and applications.
4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid: Contains an ethoxy group, which can influence its solubility and reactivity.
Uniqueness: (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the cyano and pyrazolyl groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups allow for a broader range of applications in synthetic chemistry, making it a valuable compound for researchers and industrial chemists alike.
Propiedades
Fórmula molecular |
C10H8BN3O2 |
|---|---|
Peso molecular |
213.00 g/mol |
Nombre IUPAC |
(2-cyano-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H8BN3O2/c12-7-8-6-9(14-5-1-4-13-14)2-3-10(8)11(15)16/h1-6,15-16H |
Clave InChI |
GLKKLSKXRDRRAL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2C=CC=N2)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


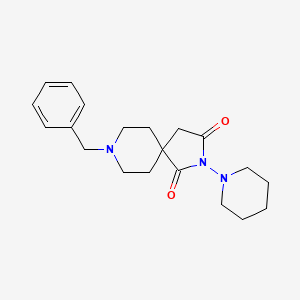


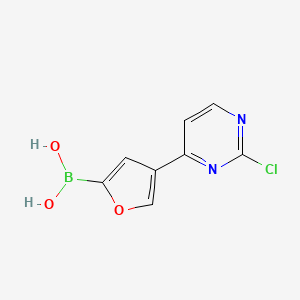
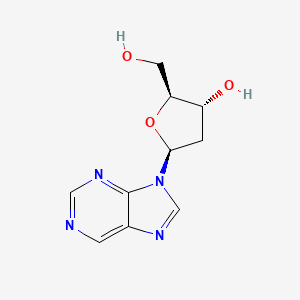
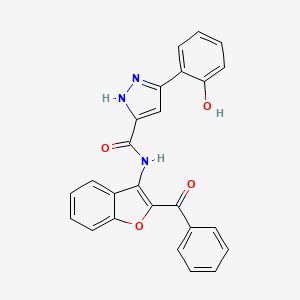


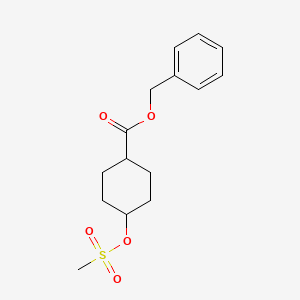
![2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14082415.png)


![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)
